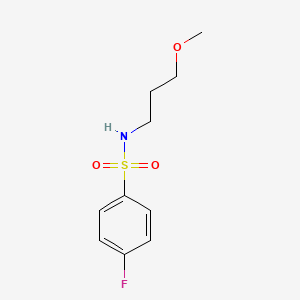

4-fluoro-N-(3-methoxypropyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-fluoro-N-(3-methoxypropyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNO3S/c1-15-8-2-7-12-16(13,14)10-5-3-9(11)4-6-10/h3-6,12H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPOOFEUGOHZIJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNS(=O)(=O)C1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-fluoro-N-(3-methoxypropyl)benzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 3-methoxypropylamine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

4-fluoro-N-(3-methoxypropyl)benzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Hydrolysis: It can be hydrolyzed in the presence of acids or bases to yield the corresponding sulfonic acid and amine.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-fluoro-N-(3-methoxypropyl)benzenesulfonamide has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(3-methoxypropyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Alkyl vs. Aromatic Substituents

- Target Compound : The 3-methoxypropyl group introduces moderate lipophilicity and polarity due to the ether oxygen, balancing solubility and membrane permeability .

- Aromatic Substituents (e.g., 4-Fluoro-N-(4-fluorobenzyl)benzenesulfonamide) : Aromatic groups enhance π-π stacking interactions but may reduce metabolic stability compared to aliphatic chains .

Complex Substituents in Pharmacologically Active Derivatives

- Pyridylpropyl Derivatives (e.g., Compound 4d/2m) : These feature extended aromatic systems (pyrazole-pyridine) linked to the sulfonamide nitrogen, enhancing binding affinity to kinase targets but increasing molecular weight and complexity .

Benzene Ring Substituent Effects

- Fluorine (Target Compound) : Fluorine’s electronegativity improves metabolic stability and influences electronic properties, favoring interactions with biological targets .

- Chloro (4-Chloro-N-(3-methoxypropyl)benzenesulfonamide) : Chlorine’s larger atomic size increases steric hindrance and may elevate melting points (e.g., 166–168°C for 4c vs. 144–146°C for 4d) .

- Bromo/Trifluoromethyl (N-(3-Methoxypropyl)-4-bromo-3-trifluoromethylbenzenesulfonamide) : These groups enhance halogen bonding and lipophilicity but may compromise solubility .

Physicochemical and Pharmacokinetic Profiles

Biological Activity

4-Fluoro-N-(3-methoxypropyl)benzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C12H16FNO2S

- Molecular Weight : 251.33 g/mol

- CAS Number : 349397-51-9

The presence of the fluorine atom and the methoxypropyl group contributes to its unique chemical reactivity and biological profile.

4-Fluoro-N-(3-methoxypropyl)benzenesulfonamide exhibits its biological effects through several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes, impacting biochemical pathways related to inflammation and microbial infections.

- Receptor Interaction : The compound likely interacts with specific receptors, influencing cellular signaling pathways that regulate cell growth and apoptosis.

- Pharmacokinetics : The fluorine atom enhances lipophilicity, which may facilitate better absorption and distribution within biological systems.

Biological Activities

Research has indicated that 4-fluoro-N-(3-methoxypropyl)benzenesulfonamide may exhibit a range of biological activities, including:

- Antimicrobial Activity : Similar sulfonamides have demonstrated effectiveness against various bacterial strains, suggesting potential use in treating infections .

- Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines.

- Anticancer Potential : Some studies suggest that sulfonamide derivatives can induce apoptosis in cancer cells, making them candidates for cancer therapy.

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of 4-fluoro-N-(3-methoxypropyl)benzenesulfonamide:

-

Antimicrobial Efficacy :

- A study evaluated the antibacterial activity of various sulfonamide derivatives, revealing that compounds with fluorine substitutions exhibited enhanced potency against Gram-positive bacteria.

- Table 1 summarizes the Minimum Inhibitory Concentrations (MICs) for selected compounds.

Compound MIC (µg/mL) 4-Fluoro-N-(3-methoxypropyl)benzenesulfonamide 8 Sulfanilamide 16 Trimethoprim 4 - Anti-inflammatory Activity :

-

Anticancer Activity :

- A recent study demonstrated that a structurally similar compound induced apoptosis in human cancer cell lines through the activation of caspase pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.